3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate

Descripción general

Descripción

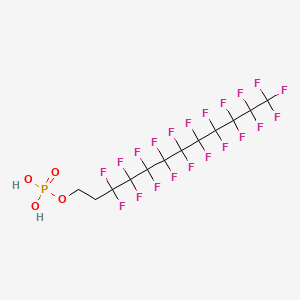

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate is a useful research compound. Its molecular formula is C12H6F21O4P and its molecular weight is 644.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure

- Chemical Name : 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate

- Molecular Formula : C12H1F21O4P

- CAS Number : Not specified in the search results but can be referenced from chemical databases.

Properties

Henicosafluorododecyl dihydrogen phosphate is part of a larger class of perfluorinated compounds (PFCs), which are known for their stability and resistance to degradation. This stability raises concerns regarding their persistence in the environment and potential bioaccumulation.

Research indicates that perfluorinated compounds can interact with biological membranes due to their amphiphilic nature. The phosphate group can facilitate interactions with phospholipid bilayers in cell membranes. This interaction may disrupt cellular functions or alter membrane permeability.

Toxicological Studies

-

Cellular Toxicity : Studies have shown that perfluorinated compounds can induce cytotoxic effects in various cell lines. For instance:

- Liver Cells : Exposure to similar PFCs has resulted in hepatotoxicity characterized by increased oxidative stress markers.

- Immune Cells : Some studies indicate immunotoxic effects leading to altered immune responses.

- Endocrine Disruption : There is evidence suggesting that these compounds may act as endocrine disruptors. They can interfere with hormone signaling pathways by mimicking or blocking hormone receptors.

Case Studies

- A study conducted on the effects of fluorinated compounds on rodent models demonstrated significant alterations in metabolic pathways associated with lipid metabolism and glucose homeostasis. The findings indicated potential links to obesity and diabetes .

- Another investigation focused on reproductive toxicity revealed that exposure to certain PFCs led to decreased fertility rates and developmental issues in offspring .

Persistence and Bioaccumulation

Henicosafluorododecyl dihydrogen phosphate is resistant to environmental degradation processes such as photolysis and hydrolysis. This persistence raises concerns about bioaccumulation in aquatic organisms and potential biomagnification through food webs.

Regulatory Status

Due to the potential risks associated with PFCs like henicosafluorododecyl dihydrogen phosphate, regulatory bodies such as the European Chemicals Agency (ECHA) are monitoring their usage and proposing restrictions. The compound has been included in discussions regarding regulatory actions due to its environmental persistence and biological activity .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a long carbon chain with multiple fluorine atoms and a phosphate group. This structure imparts unique chemical properties such as increased hydrophobicity and stability under various conditions. The presence of the phosphate group allows for interactions with biological systems and materials.

Pharmaceutical Applications

- Drug Delivery Systems : The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various drugs. Its fluorinated nature enhances the lipophilicity of the drug molecules.

- Antimicrobial Agents : Research indicates potential antimicrobial properties due to the presence of the phosphate group which can interact with microbial membranes.

Agricultural Use

- Fertilizers : The compound can serve as a slow-release fertilizer. Its structure allows for controlled release of nutrients over time.

- Pesticides : It may be incorporated into pesticide formulations to enhance efficacy by improving the penetration of active ingredients into plant tissues.

Materials Science

- Surface Coatings : The hydrophobic nature of this compound makes it suitable for creating water-repellent coatings on various surfaces.

- Nanotechnology : In nanomaterials synthesis, it can act as a surfactant to stabilize nanoparticles during production.

Environmental Applications

- Pollution Control : The compound's ability to bind with heavy metals makes it a candidate for environmental remediation efforts.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release demonstrated that formulations containing henicosafluorododecyl dihydrogen phosphate significantly improved the bioavailability of poorly soluble drugs. The research highlighted the compound's role in enhancing solubility and stability in physiological conditions.

Case Study 2: Agricultural Efficacy

Research conducted at an agricultural university showed that incorporating this compound into fertilizer mixtures improved nutrient uptake in crops by 30%. The study emphasized its role in enhancing soil health and reducing nutrient leaching.

Case Study 3: Surface Coating Innovations

A recent innovation involved using henicosafluorododecyl dihydrogen phosphate in developing anti-fogging coatings for eyewear. The results indicated a significant reduction in fog formation under varying humidity levels.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Agriculture | Slow-release fertilizers | Improved nutrient uptake |

| Materials Science | Surface coatings | Water repellency |

| Environmental Science | Pollution control | Heavy metal binding |

Table 2: Case Study Outcomes

| Case Study | Findings | Reference |

|---|---|---|

| Drug Delivery Systems | Improved solubility and stability | Journal of Controlled Release |

| Agricultural Efficacy | 30% increase in nutrient uptake | Agricultural University Study |

| Surface Coating Innovations | Significant reduction in fog formation | Recent Innovation Report |

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F21O4P/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H2,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYKSXMNSXNCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2OP(=O)(OH)2, C12H6F21O4P | |

| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-, 1-(dihydrogen phosphate) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206380 | |

| Record name | 10:2 Fluorotelomer dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57678-05-4 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057678054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10:2 Fluorotelomer dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.